molecular formula C11H18NO5P B5233900 diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate

diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate

Cat. No. B5233900
M. Wt: 275.24 g/mol
InChI Key: UMBBXOMPFKQTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate, also known as FMF-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. FMF-1 is a phosphonate ester that contains a furan ring and a formyl group, making it a unique and complex molecule with diverse properties.

Mechanism of Action

Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate exerts its effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate increases the levels of acetylcholine, which can improve cognitive function and memory. diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the induction of apoptosis in cancer cells, and the inhibition of viral replication. diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has also been shown to possess antioxidant and anti-inflammatory properties, which can protect against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate in lab experiments include its high yield and purity, its unique and complex structure, and its diverse properties. However, the limitations of using diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate include its potential toxicity and the need for specialized equipment and expertise to handle and analyze the compound.

Future Directions

There are several future directions for the research and development of diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate. One potential area of interest is the use of diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate as a therapeutic agent for neurological disorders such as Alzheimer's disease. Another potential direction is the use of diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate as a cancer therapy, either alone or in combination with other agents. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of more efficient and cost-effective diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate.

Synthesis Methods

Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate can be synthesized using various methods, but the most common approach involves the reaction of diethyl phosphite with 2-furylacetaldehyde and methylamine in the presence of a catalyst such as p-toluenesulfonic acid. The reaction yields diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate as a white crystalline solid with a high yield and purity.

Scientific Research Applications

Diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has been extensively studied for its potential applications in scientific research. One of the major areas of interest is its use as a cholinesterase inhibitor, which can be used to treat various neurological disorders such as Alzheimer's disease. diethyl [[formyl(methyl)amino](2-furyl)methyl]phosphonate has also been shown to possess antitumor and antiviral properties, making it a potential candidate for cancer and viral therapy.

properties

IUPAC Name

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18NO5P/c1-4-16-18(14,17-5-2)11(12(3)9-13)10-7-6-8-15-10/h6-9,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBBXOMPFKQTMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CO1)N(C)C=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylformamide

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